2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
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Overview
Description
2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a complex organic compound that features a brominated benzamide structure linked to a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by coupling with a pyrazole derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation may produce corresponding oxides.
Scientific Research Applications
2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole-pyridine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(pyridin-2-yl)benzamide
- 2-Bromo-N-(pyrazol-3-yl)benzamide
- 2-Bromo-N-(2-methylpyridin-3-yl)benzamide
Uniqueness
2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is unique due to the combination of its brominated benzamide structure with a pyrazole and pyridine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-22-12(10-16(21-22)15-8-4-5-9-19-15)11-20-17(23)13-6-2-3-7-14(13)18/h2-10H,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXKYOFUSHTKJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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